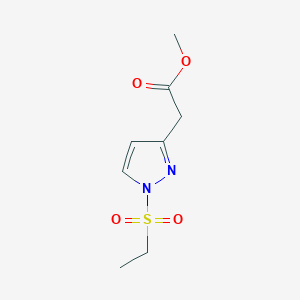
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an ethylsulfonyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate typically involves the reaction of ethylsulfonylpyrazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrazole derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Pyrazole derivatives without the sulfonyl group.
Substitution: Carboxylic acids or different esters.
Scientific Research Applications
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The ethylsulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets. The exact molecular pathways involved can vary depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-methylsulfonylpyrazol-3-yl)acetate
- Methyl 2-(1-phenylsulfonylpyrazol-3-yl)acetate
- Methyl 2-(1-benzylsulfonylpyrazol-3-yl)acetate
Uniqueness
Methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different sulfonyl groups, it may exhibit distinct properties in terms of solubility, stability, and binding affinity to molecular targets.
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
methyl 2-(1-ethylsulfonylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C8H12N2O4S/c1-3-15(12,13)10-5-4-7(9-10)6-8(11)14-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
QHURSEUBOXGHGR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C=CC(=N1)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















